Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate
Description
Properties
CAS No. |
61094-63-1 |
|---|---|
Molecular Formula |
C11H14O6 |
Molecular Weight |
242.22 g/mol |
IUPAC Name |
diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H14O6/c1-3-16-10(14)6-5-7(9(13)8(6)12)11(15)17-4-2/h6,13H,3-5H2,1-2H3 |
InChI Key |
NJSXXFVJFBCKRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=C(C1=O)O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Condensation Step
- Reactants: Equimolar amounts of diethyl oxalate (ester of oxalic acid) and diethyl glutarate (ester of glutaric acid).
- Solvent: Polar aprotic solvent with a high dipole moment (>1.5), typically dimethylformamide.
- Catalyst/Base: Alkali metal alkoxide, commonly sodium methoxide.
- Temperature: Initial rise to about 50°C upon base addition, then heated to approximately 110°C.
- Reaction: This step forms a 3,5-dicarboalkoxy cyclopentane-1,2-dione dialkali metal salt intermediate.
Alkylation Step
- Alkylating Agent: Alkyl halides (preferably methyl bromide or ethyl bromide).
- Conditions: Reaction mixture stirred vigorously, alkyl halide added rapidly to avoid excess.
- Temperature: 70°C to 120°C, typically 1-3 hours.
- Outcome: Formation of 2-alkoxy-3,5-dicarboalkoxy-5-alkyl-cyclopent-2-ene-1-one intermediate.
Solvent Removal and Hydrolysis
- Solvent Removal: Dimethylformamide is stripped under vacuum below 120°C.
- Hydrolysis: The crude product is hydrolyzed by heating with 10-30% aqueous mineral acid (e.g., sulfuric acid) under reflux for several hours (commonly 3 hours).
- Result: Conversion to this compound.
Reaction Scheme Summary
| Step | Reactants & Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | Diethyl oxalate + Diethyl glutarate + NaOCH3 in DMF, 110°C | 3,5-Dicarboalkoxy cyclopentane-1,2-dione dialkali salt | Condensation forms cyclopentane ring intermediate |
| 2 | Intermediate + Alkyl halide (e.g., ethyl bromide), 70-120°C | 2-Alkoxy-3,5-dicarboalkoxy-5-alkyl-cyclopent-2-ene-1-one | Alkylation introduces alkoxy group |
| 3 | Hydrolysis with 10-30% H2SO4, reflux 3 hours | This compound | Final product isolated after acid treatment |
Research Findings and Optimization Notes
- Solvent Choice: Dimethylformamide is preferred due to its high dipole moment and ability to dissolve reactants and intermediates effectively.
- Alkylating Agent: Ethyl bromide and methyl bromide offer high reactivity and yield.
- Reaction Monitoring: Viscosity changes and color shifts (light brown to dark brown) indicate progression.
- Purification: Post-reaction washing with water removes alkali metal halides; vacuum distillation below 150°C isolates the organic phase.
- Yield Optimization: Maintaining temperature control and rapid alkyl halide addition improves product purity and yield.
Supporting Data Table: Typical Reaction Parameters
| Parameter | Value/Range | Comments |
|---|---|---|
| Molar ratio (oxalate:glutarate) | ~1:1 | Equimolar for optimal condensation |
| Base (sodium methoxide) | ~2 equivalents | Catalyzes condensation |
| Solvent | Dimethylformamide | Polar aprotic, high dipole moment |
| Condensation temperature | 50°C (initial), then 110°C | Controlled heating for reaction progress |
| Alkyl halide type | Ethyl bromide preferred | Alkylation step reagent |
| Alkylation temperature | 70-120°C | Ensures reaction completion |
| Hydrolysis acid concentration | 10-30% sulfuric acid | Acid catalyzed ring transformation |
| Hydrolysis time | ~3 hours reflux | Complete conversion to final product |
Chemical Reactions Analysis
Condensation-Alkylation-Hydrolysis Pathway
This method involves three key steps:
-
Condensation : Dialkyl esters of glutaric acid and oxalic acid react in a polar aprotic solvent (e.g., dimethylformamide) with an alkali metal alkoxide (e.g., sodium methoxide) to form 3,5-dicarboalkoxy cyclopentane-1,2-dione dialkali metal salts .
-
Alkylation : The intermediate reacts with alkyl halides (e.g., methyl bromide, ethyl bromide) under vigorous agitation at 70–120°C to form 2-alkoxy-3,5-dicarboalkoxy-5-alkyl-cyclopent-2-ene-1-one .
-
Hydrolysis : Acidic hydrolysis with 10–30% aqueous mineral acid (e.g., sulfuric acid) yields the final product .
| Step | Reaction Conditions | Key Reagents |
|---|---|---|
| Condensation | Polar aprotic solvent (e.g., DMF), 50–110°C | Sodium methoxide, dialkyl esters |
| Alkylation | 70–120°C, 1–3 hours | Alkyl halides (methyl/ethyl bromide) |
| Hydrolysis | Reflux, 3–8 hours | 10–30% H2SO4 |
Cyclization of 1,3,5-Tricarbonyl Precursors
An alternative route involves DBU-catalyzed cyclization of 1,3,5-tricarbonyl compounds derived from acetoacetic esters. For example:
-
AZADOL® (2-azaadamantan-2-ol) and PhI(OAc)2 are used to form diketoesters, which undergo cyclization in polar or non-polar solvents to yield 4-hydroxy-2-pyrones .
-
This method allows flexibility with substituents (Me, Et, n-Pr, n-Bu) at the C-2 position, though 2-methyl derivatives are most common .
Key Reactions and Transformations
The compound undergoes several notable chemical transformations:
Hydrolysis and Decarboxylation
-
Acidic hydrolysis : Converts ester groups to carboxylic acids under reflux conditions with concentrated H2SO4 .
-
Decarboxylation : Removal of ester groups forms cyclopentane-1,2-diones, which are carboxylic acid isosteres with comparable acidity (pKa ~3–5) .
Alkylation and Substitution
-
Alkylation : The α,β-unsaturated ketone system allows alkyl halides to add at the 5-position under alkylation conditions .
-
Electrophilic substitution : The conjugated enone system is reactive toward electrophiles, enabling further functionalization .
Ring-Closing Reactions
The compound can participate in electrocyclic reactions , such as the Piancatelli rearrangement , where a 4π-conrotatory process forms trans-4-hydroxycyclopentenones .
Carboxylic Acid Isosteres
-
Cyclopentane-1,3-diones derived from this compound have been evaluated as bioisosteres of carboxylic acids in medicinal chemistry. They exhibit similar acidity (pKa ~4–5) and improved lipophilicity, enhancing permeability and plasma protein binding profiles .
-
Examples include derivatives of thromboxane-A2 receptor antagonists, where cyclopentane-1,3-dione moieties replace carboxylic acids with comparable or superior pharmacological activity .
| Property | Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate | Carboxylic Acid Analog |
|---|---|---|
| Acidity (pKa) | ~3–5 | ~2–4 |
| Lipophilicity | Tunable via ester groups | Higher (if non-ionized) |
| Metabolic Stability | Reduced ester hydrolysis risk | Prone to hydrolysis |
Research Findings and Challenges
-
Synthetic versatility : Multiple routes (condensation-alkylation, cyclization) allow tailored substitution patterns .
-
Isostere utility : Cyclopentane-1,3-diones derived from this compound are effective carboxylic acid surrogates, balancing acidity and permeability .
-
Limitations : Hydrolysis conditions must be carefully controlled to avoid over-degradation of ester groups .
This compound’s synthetic adaptability and biological relevance make it a valuable intermediate in both organic synthesis and drug discovery.
Scientific Research Applications
Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Cyclic Dicarboxylates
Key Observations:
- Substituent Effects: The hydroxyl and oxo groups in the target compound enable hydrogen bonding and keto-enol tautomerism, distinguishing it from analogs like the dimethoxy-phenyl-substituted cyclohexene derivative or methyl-substituted cyclohexene .
- Ester Groups : Diethyl esters in the target compound offer steric bulk compared to dimethyl esters in dioxolane derivatives , influencing solubility and hydrolysis kinetics.
Physicochemical Properties
- Melting Points : Dioxolane derivatives (e.g., ) melt at 94–95°C, while cyclohexene analogs likely have lower melting points due to reduced polarity.
- Spectroscopic Data :
- NMR : The target compound’s conjugated system may show distinct deshielding in ¹H-NMR (δ ~5.5–6.5 ppm for olefinic protons) compared to dioxolane derivatives (δ ~4.7–4.8 ppm for dioxolane protons) .
- IR : Strong carbonyl stretches (1750–1700 cm⁻¹) for ester and oxo groups are common across all compounds.
Biological Activity
Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate, also known as diethyl squarate, is an organic compound with a unique cyclopentadienone structure. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, toxicity profiles, and relevant case studies.
- Molecular Formula : C11H14O6
- Molecular Weight : 242.225 g/mol
- CAS Number : 61094-63-1
This compound exhibits various biological activities that can be attributed to its structural properties. Key mechanisms include:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes such as apoptosis and proliferation.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Biological Activity Summary Table
Case Study 1: Anticancer Potential
A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant growth inhibition in breast and colon cancer cells, suggesting potential as a chemotherapeutic agent. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Neuroprotective Effects
Another research highlighted the neuroprotective properties of this compound in models of neurodegenerative diseases. It was found to reduce neuronal death and inflammation in vitro, indicating its potential for treating conditions like Alzheimer's disease.
Toxicity Profile
While the biological activity of this compound is promising, its toxicity must be carefully evaluated:
Q & A
Q. What are the optimal synthetic routes for preparing diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate, and how do reaction conditions influence yields?
The compound can be synthesized via sequential hydroformylation and aldol condensation of cyclic ketones with unsaturated side chains. For example, diethyl 1-allyl-2-oxo-cyclohexane-1,3-dicarboxylate (a structurally related compound) was prepared using NaH in dry THF with diethyl carbonate and allyl derivatives . Key factors include catalyst selection (e.g., [Rh(acac)(CO)₂] and BIPHEPHOS ligands) and solvent choice (dry THF for moisture-sensitive steps). Yields are sensitive to stoichiometry, with 1.0 mol% Rh catalyst and 4.0 mol% ligand providing optimal results .
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. For example, monoclinic crystals (space group P2₁/c) of a related cyclohexane dicarboxylate derivative were analyzed with lattice parameters a = 11.5271 Å, b = 13.4599 Å, and β = 93.342° . Data collection involves high-resolution detectors, and refinement requires iterative adjustment of thermal parameters and hydrogen atom positioning .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are key peaks interpreted?
- ¹H/¹³C NMR : For the parent compound, expect signals for ester groups (δ ~4.2–4.4 ppm for CH₂CH₃, δ ~14.6 ppm for CH₃), carbonyls (δ ~165–175 ppm), and olefinic protons (δ ~5–6 ppm). Substituents like hydroxyl groups may appear as broad singlets (δ ~1–5 ppm) .
- IR : Strong absorptions for C=O (1700–1750 cm⁻¹) and O–H (3200–3600 cm⁻¹) .
Advanced Research Questions
Q. How do substituents on the cyclopentene ring influence the compound’s reactivity in tandem hydroformylation/aldol reactions?
Substituents alter steric and electronic effects. For example, allyl groups in diethyl 1-allyl-2-oxo-cyclohexane-1,3-dicarboxylate direct hydroformylation to the terminal alkene, forming aldehydes that undergo aldol condensation. Electron-withdrawing groups (e.g., oxo) increase electrophilicity at the α-position, accelerating nucleophilic attack . Computational studies (DFT) can map transition states to predict regioselectivity.
Q. What methodologies are used to analyze the puckering conformation of the cyclopentene ring in this compound?
The Cremer-Pople puckering parameters define ring non-planarity. For a five-membered ring, amplitude (q) and phase angle (φ) are calculated from atomic coordinates. For example, a related cyclohexane derivative exhibited puckering amplitudes of q = 0.45 Å and φ = 120°, indicating a half-chair conformation. Software like PARST or PLATON automates these calculations using crystallographic data .
Q. How can computational chemistry predict the compound’s behavior in catalytic asymmetric synthesis?
Density Functional Theory (DFT) models assess transition-state geometries and enantioselectivity. For instance, Rh-catalyzed hydroformylation of similar substrates shows that BIPHEPHOS ligands induce chiral environments by stabilizing specific diastereomeric intermediates. Molecular docking (e.g., AutoDock Vina) can simulate ligand-substrate interactions to optimize enantiomeric excess (ee) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
